molecular formula C5H3BrClNO B568057 4-Bromo-5-chloropyridin-3-ol CAS No. 1211517-85-9

4-Bromo-5-chloropyridin-3-ol

Cat. No. B568057
M. Wt: 208.439
InChI Key: NILHMPXCLHSZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-5-chloropyridin-3-ol” is a chemical compound with the molecular formula C5H3BrClNO . It is a powder in physical form .


Molecular Structure Analysis

The molecular structure of “4-Bromo-5-chloropyridin-3-ol” consists of a pyridine ring substituted with bromine (Br), chlorine (Cl), and a hydroxyl group (OH) at positions 4, 5, and 3 respectively . The molecular weight is 208.44 .

Scientific Research Applications

Silyl‐Mediated Halogen/Halogen Displacement in Pyridines

One study discusses the silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, highlighting a method for converting chloropyridines to bromopyridines and then to iodopyridines. This process underscores the chemical flexibility and utility of halogenated pyridines in synthesizing diverse organic compounds (Schlosser & Cottet, 2002).

Selective Amination of Polyhalopyridines

Another research effort demonstrates the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. This process efficiently produces aminopyridines, showcasing the compound's role in constructing nitrogen-containing heterocycles, which are crucial in pharmaceutical chemistry (Ji, Li, & Bunnelle, 2003).

Migration of Halogen Atoms in Halogeno‐Derivatives of Dihydroxypyridine

Research into the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine, including compounds similar to 4-Bromo-5-chloropyridin-3-ol, reveals insights into the regioselectivity and reactivity of such molecules under different conditions. This knowledge is valuable for the strategic functionalization of pyridines in synthetic chemistry (Hertog & Schogt, 2010).

Synthesis and Biological Activity

A study on the synthesis, crystal structure, and biological activity of a complex molecule derived from 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl demonstrates the potential for creating bioactive molecules based on halogenated pyridines. This research is indicative of the broader applications in designing compounds with specific biological activities (Li et al., 2015).

Regioselective Ortho-Lithiation of Halopyridines

The regioselective ortho-lithiation of halopyridines, including chloro and bromopyridines, to synthesize ortho-disubstituted pyridines, highlights advanced methods in manipulating pyridine cores for the development of complex organic molecules. This approach showcases the strategic functionalization of pyridines for the synthesis of diverse organic compounds (Gribble & Saulnier, 1993).

Safety And Hazards

The safety information for “4-Bromo-5-chloropyridin-3-ol” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

properties

IUPAC Name

4-bromo-5-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-5-3(7)1-8-2-4(5)9/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILHMPXCLHSZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30739876
Record name 4-Bromo-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-chloropyridin-3-ol

CAS RN

1211517-85-9
Record name 4-Bromo-5-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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